Eucannabinolide Demonstrates 1.8-Fold Higher Potency Against T. cruzi Versus Santhemoidin C in Head-to-Head Comparison
In a direct comparative study of compounds isolated from the same Urolepis hecatantha extract, eucannabinolide exhibited superior activity against Trypanosoma cruzi epimastigotes relative to the co-isolated sesquiterpene lactone santhemoidin C [1].
| Evidence Dimension | In vitro antiprotozoal activity |
|---|---|
| Target Compound Data | IC50 = 10 ± 2 µM (4.2 µg/mL) |
| Comparator Or Baseline | Santhemoidin C: IC50 = 18 ± 3 µM (7.6 µg/mL) |
| Quantified Difference | 1.8-fold greater potency (lower IC50) |
| Conditions | T. cruzi epimastigotes, in vitro assay |
Why This Matters
For Chagas disease research programs, the 1.8-fold potency advantage may translate to lower required compound quantities and reduced non-specific toxicity risks.
- [1] Elso, O. G., et al. Antiprotozoal Compounds from Urolepis hecatantha (Asteraceae). Evidence-Based Complementary and Alternative Medicine, 2021, 6622894. View Source
